molecular formula C22H24F3N3O4 B1680821 SB-267268 CAS No. 205678-26-8

SB-267268

Cat. No.: B1680821
CAS No.: 205678-26-8
M. Wt: 451.4 g/mol
InChI Key: PVDGZHKJXXVONO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB-267268 is a selective and nonpeptidic antagonist of the integrins alpha(v)beta3 and alpha(v)beta5. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. This compound has shown significant potential in reducing angiogenesis and vascular endothelial growth factor expression, making it a promising compound for various therapeutic applications .

Mechanism of Action

SB-267268 exerts its effects by selectively binding to integrins alpha(v)beta3 and alpha(v)beta5. This binding inhibits the attachment of these integrins to extracellular matrix components, thereby reducing cell migration, invasion, and angiogenesis. The inhibition of integrins also leads to a decrease in vascular endothelial growth factor expression, further contributing to its anti-angiogenic effects .

Comparison with Similar Compounds

Similar Compounds:

  • Cilengitide: Another integrin antagonist that targets alpha(v)beta3 and alpha(v)beta5 integrins.
  • Tirofiban: A nonpeptidic antagonist of the integrin alpha(IIb)beta3, used as an antiplatelet agent.
  • Eptifibatide: A cyclic heptapeptide that inhibits the integrin alpha(IIb)beta3.

Uniqueness: SB-267268 is unique due to its nonpeptidic nature and high selectivity for integrins alpha(v)beta3 and alpha(v)beta5. Its nanomolar potency and ability to reduce angiogenesis and vascular endothelial growth factor expression make it a valuable compound for therapeutic research .

Properties

IUPAC Name

2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4/c23-22(24,25)14-28-13-17-11-18(32-9-3-8-27-19-4-1-2-7-26-19)6-5-15(17)10-16(21(28)31)12-20(29)30/h1-2,4-7,11,16H,3,8-10,12-14H2,(H,26,27)(H,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDGZHKJXXVONO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205678-26-8
Record name SB-267268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-267268
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AXG87WLD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)CC1Cc2ccc(OCCCNc3ccccn3)cc2CN(CC(F)(F)F)C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)CC1Cc2ccc(OCCCNc3ccccn3)cc2CN(CC(F)(F)F)C1=O

Synthesis routes and methods II

Procedure details

1.0 N LiOH (0.44 mL, 0.44 mmole) was added to a solution of methyl (±)-8-[3-(2-pyridylamino)-1-propyloxy]-3-oxo-2-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-acetate (159.5 mg, 0.34 mmole) in THF (1.7 mL) and H2O (1.3 mL) at RT. The yellow, cloudy reaction became homogeneous within 10 min. After 24 hr, the reaction was concentrated to dryness and the yellow residue was dissolved in H2O (4 mL). The solution was filtered, then was carefully neutralized (pH≈7) with 1.0 N HCl. The precipitate was collected, washed with plenty of H2O, and dried in high vacuum at 40-45° C. to afford the title compound (130.0 mg, 83%) as an off-white solid: HPLC (PRP-1®, 25% CH3CN/H2O containing 0.1% TFA) k′=3.1; 1H NMR (400 MHz, DMSO-d6) δ 7.91-8.00 (m, 1 H), 7.28-7.40 (m, 1 H), 7.02 (d, J=9.2 Hz, 1 H), 6.76-6.87 (m, 2 H), 6.51-6.02 (m, 1 H), 6.39-6.50 (m, 2 H), 5.30 (d, J=16.6 Hz, 1 H), 4.10-4.30 (m, 3 H), 4.02(t, J=6.3 Hz, 1 H), 3.70-3.82 (m, 1 H), 3.20-3.45 (m, 2 H, partially obscured by residual solvent signal), 2.99 (dd, 1 H), 2.59-2.74 (m, 2 H), 2.39 (dd, J=16.9, 4.8 Hz, 1 H), 1.90-2.03 (m, 2 H); MS (ES) m/e 452 (M+H)+. Anal. Calcd for C22H24F3N3O4.0.5 H2O: C, 57.39; H. 5.47; N, 9.13. Found: C, 57.39; H, 5.18; N, 9.00.
Name
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
methyl (±)-8-[3-(2-pyridylamino)-1-propyloxy]-3-oxo-2-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-acetate
Quantity
159.5 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SB-267268
Reactant of Route 2
SB-267268
Reactant of Route 3
SB-267268
Reactant of Route 4
SB-267268
Reactant of Route 5
SB-267268
Reactant of Route 6
SB-267268

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.